Formulation Enablement: Achieving a 4% Ophthalmic Solution via Diolamine Salt Formation
The clinical utility of sulfisoxazole for localized ocular infections depends on its formulation as a stable, high-concentration solution. Sulfisoxazole base has limited aqueous solubility (approximately 3.5 mg/mL at pH 6) . The diolamine salt form, however, enables the creation of a 4% ophthalmic solution (equivalent to 40 mg/mL of sulfisoxazole base), which was commercialized as Gantrisin® . This represents a formulation concentration that exceeds the reported solubility of the base form by over an order of magnitude, a critical differentiation enabling its specific ophthalmic application.
| Evidence Dimension | Achievable Formulation Concentration |
|---|---|
| Target Compound Data | 40 mg/mL (as 4% ophthalmic solution of Sulfisoxazole Diolamine) |
| Comparator Or Baseline | ~3.5 mg/mL (aqueous solubility of sulfisoxazole base at pH 6) |
| Quantified Difference | Approximately 11.4-fold higher achievable concentration |
| Conditions | Aqueous solubility of base measured at pH 6; formulated product is an aqueous ophthalmic solution. |
Why This Matters
This quantifies the formulation advantage of the diolamine salt, directly enabling a specific, clinically relevant dosage form (4% ophthalmic solution) that is unattainable with the parent compound, thereby justifying its procurement for ophthalmic research or formulation development.
